molecular formula C28H29N3O7 B11068601 1-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea

1-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea

Cat. No.: B11068601
M. Wt: 519.5 g/mol
InChI Key: AIROBOQUHJGAPA-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYBENZYL)-N’-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYBENZYL)-N’-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]UREA typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may include:

  • Solvents: Common solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.
  • Catalysts: Base catalysts like triethylamine or pyridine.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The choice of reagents, solvents, and catalysts is optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYBENZYL)-N’-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]UREA can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of urea compounds are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYBENZYL)-N’-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]UREA depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DIMETHOXYBENZYL)-N’-(4-METHOXYPHENYL)UREA
  • N-(4-METHOXYPHENYL)-N’-(4-METHOXYPHENYL)UREA
  • N-(3,4-DIMETHOXYBENZYL)-N’-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]CARBAMATE

Uniqueness

The uniqueness of N-(3,4-DIMETHOXYBENZYL)-N’-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]UREA lies in its specific substitution pattern and the presence of multiple methoxy groups, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C28H29N3O7

Molecular Weight

519.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea

InChI

InChI=1S/C28H29N3O7/c1-35-21-10-6-19(7-11-21)29-28(34)30(17-18-5-14-24(37-3)25(15-18)38-4)23-16-26(32)31(27(23)33)20-8-12-22(36-2)13-9-20/h5-15,23H,16-17H2,1-4H3,(H,29,34)

InChI Key

AIROBOQUHJGAPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(CC2=CC(=C(C=C2)OC)OC)C3CC(=O)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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